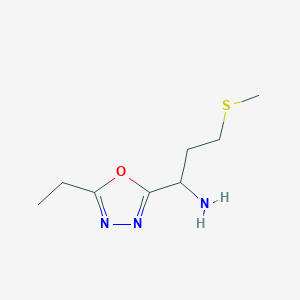
1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine is a heterocyclic compound that features an oxadiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine typically involves the cyclization of hydrazides with carboxylic acid derivatives. One common method includes the reaction of a hydrazide with an electrophilically activated nitroalkane in the presence of polyphosphoric acid . This reaction proceeds through a nucleophilic attack, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for oxadiazole derivatives often involve large-scale cyclocondensation reactions. These methods are designed to be efficient and cost-effective, allowing for the production of significant quantities of the compound. The use of automated systems and continuous flow reactors can further enhance the scalability of these processes .
化学反应分析
Types of Reactions
1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted oxadiazole derivatives .
科学研究应用
1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine
- 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-methylsulfanylpropan-1-amine
- 1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine
Uniqueness
1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine is unique due to its specific substitution pattern on the oxadiazole ring. This unique structure can confer distinct biological activities and chemical reactivity compared to other similar compounds .
属性
分子式 |
C8H15N3OS |
|---|---|
分子量 |
201.29 g/mol |
IUPAC 名称 |
1-(5-ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C8H15N3OS/c1-3-7-10-11-8(12-7)6(9)4-5-13-2/h6H,3-5,9H2,1-2H3 |
InChI 键 |
RYAZSLCXSBEQQP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN=C(O1)C(CCSC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















